(2-chlorophenyl)(imino)methyl-lambda6-sulfanone
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Overview
Description
(2-chlorophenyl)(imino)methyl-lambda6-sulfanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, an imino group, and a lambda6-sulfanone moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 2-chlorobenzaldehyde with a suitable sulfanone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imino group. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced chemical reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to verify the composition and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)(imino)methyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-chlorophenyl)(imino)methyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-chlorophenyl)(imino)methyl-lambda6-sulfanone derivatives: Compounds with similar structures but different substituents on the phenyl or imino groups.
Sulfanone analogs: Compounds with similar sulfanone moieties but different aromatic or aliphatic groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
92523-34-7 |
---|---|
Molecular Formula |
C7H8ClNOS |
Molecular Weight |
189.7 |
Purity |
95 |
Origin of Product |
United States |
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